molecular formula C26H25NO5 B13985277 Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid

Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid

Cat. No.: B13985277
M. Wt: 431.5 g/mol
InChI Key: KXFQYMQTBPCLJA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often employed in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new peptide bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Piperidine is commonly used to remove the Fmoc group under basic conditions.

    Substitution: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate peptide bond formation.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Free amino acid without the Fmoc group.

    Substitution: Peptides with extended amino acid chains.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is used in solid-phase peptide synthesis. It allows for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme functions. It serves as a building block for synthetic peptides that can mimic natural proteins.

Medicine

In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as probes to study disease mechanisms.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in biotechnology, such as in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(s)-3-amino-2-(2-hydroxybenzyl)propanoic acid
  • Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
  • Fmoc-(s)-3-amino-2-(2-nitrobenzyl)propanoic acid

Uniqueness

Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group on the benzyl ring. This methoxy group can influence the compound’s reactivity and interactions, making it suitable for specific applications in peptide synthesis and research.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1

InChI Key

KXFQYMQTBPCLJA-SFHVURJKSA-N

Isomeric SMILES

COC1=CC=CC=C1C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.